N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H17FN2O3S and its molecular weight is 396.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives featuring benzofuran, thiazole, and acetamide moieties due to their significant biological activities. These activities include anti-inflammatory, antitumor, anticonvulsant, and Src kinase inhibitory effects among others. For instance, compounds with a benzofuran moiety have been synthesized and shown to possess anti-inflammatory activity, highlighting their potential therapeutic applications (Sunder & Maleraju, 2013).
Antitumor and Anticancer Activities
Several studies have evaluated the antitumor and anticancer potentials of compounds bearing thiazole and benzofuran rings. For example, derivatives containing benzothiazole structures have been synthesized and tested for their antitumor activity against a range of human tumor cell lines, demonstrating considerable anticancer activity in certain compounds (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Activities
The structural modification of acetamides to include heterocyclic rings such as thiazole has led to the discovery of compounds with significant anticonvulsant activities. These findings support the potential of such derivatives in developing new antiepileptic drugs (Kohn et al., 1993).
Src Kinase Inhibition and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Some compounds exhibited promising results, inhibiting cell proliferation in various cancer cell lines, which suggests their potential in cancer therapy (Fallah-Tafti et al., 2011).
Mechanism of Action
Target of Action
The targets of a compound depend on its structure and functional groups. Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . Similarly, indole derivatives, which share some structural similarities with benzofurans, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of the compound. For instance, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have shown inhibitory activity against influenza A .
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c1-2-26-17-5-3-4-14-11-18(27-20(14)17)16-12-28-21(23-16)24-19(25)10-13-6-8-15(22)9-7-13/h3-9,11-12H,2,10H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPGKJRTIIDRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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